5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid
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Overview
Description
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid consists of a pyrazole ring fused to a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by functional group modifications. One common method involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 5-hydroxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Reduction: 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-methanol.
Substitution: 5-substituted-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves the inhibition of specific kinases, such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth, survival, and differentiation. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[4,3-a]pyridine: A compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to the presence of the methoxy and carboxylic acid groups, which can significantly influence its biological activity and chemical reactivity. These functional groups can enhance its solubility, binding affinity to target proteins, and overall pharmacokinetic properties .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-3-2-4-6(9-5)7(8(12)13)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
BOHGRQJPQYKBMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NN=C2C(=O)O |
Origin of Product |
United States |
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